Aminocyanamide

Catalog No.
S14711058
CAS No.
4463-94-9
M.F
CH3N3
M. Wt
57.055 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminocyanamide

CAS Number

4463-94-9

Product Name

Aminocyanamide

IUPAC Name

aminocyanamide

Molecular Formula

CH3N3

Molecular Weight

57.055 g/mol

InChI

InChI=1S/CH3N3/c2-1-4-3/h4H,3H2

InChI Key

UCOHKZKRNWNULS-UHFFFAOYSA-N

Canonical SMILES

C(#N)NN

Aminocyanamide is an organic compound characterized by the presence of both amino and nitrile functional groups. Its chemical formula is CH3N3\text{CH}_3\text{N}_3, indicating a structure that includes three nitrogen atoms, one of which is part of a nitrile group. This compound is notable for its potential in various

  • Condensation Reactions: It can react with aldehydes and ketones to form imines or amines, which are crucial in organic synthesis.
  • Cyclization: The compound can undergo cyclization reactions to form heterocycles, such as imidazoles and triazoles, which are important in medicinal chemistry.
  • Hydrolysis: Under acidic or basic conditions, aminocyanamide can hydrolyze to yield urea derivatives, showcasing its versatility as a reagent.
  • Dimerization: It can dimerize to form more complex structures, similar to other cyanamides, which can further react to produce polymers or larger cyclic compounds .

Aminocyanamide exhibits various biological activities, making it a compound of interest in pharmacology:

  • Antimicrobial Properties: Studies have indicated that aminocyanamide possesses antimicrobial effects, potentially useful in developing new antibiotics.
  • Antitumor Activity: Preliminary research suggests that aminocyanamide may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .
  • Neuroprotective Effects: There is emerging evidence that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Several methods exist for synthesizing aminocyanamide:

  • Direct Reaction of Cyanamide with Amines: Aminocyanamide can be synthesized by reacting cyanamide with primary amines under controlled conditions.
  • Cyanation of Amine Precursors: The cyanation of appropriate amine precursors can yield aminocyanamide through nucleophilic substitution reactions.
  • Thermal Decomposition of Related Compounds: Thermal decomposition of certain aminoguanidinium salts has been shown to produce aminocyanamide alongside other nitrogenous products .

Aminocyanamide finds applications across various fields:

  • Pharmaceuticals: Its ability to form bioactive compounds makes it valuable in drug development.
  • Agriculture: The compound may be used as an agricultural chemical due to its potential herbicidal properties.
  • Materials Science: Aminocyanamide can be utilized in the synthesis of polymers and materials with specific properties related to its nitrogen content.

Research into the interactions of aminocyanamide with other compounds has revealed several interesting findings:

  • Reactivity with Electrophiles: Aminocyanamide acts as a nucleophile, readily reacting with electrophiles such as alkyl halides and carbonyl compounds.
  • Formation of Complexes: It has been studied for its ability to form coordination complexes with metal ions, which could have implications for catalysis and materials science .
  • Biological Interactions: Investigations into its biological interactions show promise for therapeutic applications, particularly regarding its interaction with cellular targets.

Aminocyanamide shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Features
CyanamideH2NCN\text{H}_2\text{N}\text{C}\equiv \text{N}A simpler structure without the amino group; used in agriculture and pharmaceuticals.
DicyandiamideC2H4N4\text{C}_2\text{H}_4\text{N}_4Dimer of cyanamide; used as a slow-release nitrogen fertilizer.
MelamineC3H6N6\text{C}_3\text{H}_6\text{N}_6A triazine derivative; used in resins and plastics due to its polymer-forming ability.
GuanidineH2NC(=NH)NH2\text{H}_2\text{N}\text{C}(=NH)\text{NH}_2Contains multiple amino groups; used in pharmaceuticals and agriculture.

Aminocyanamide's uniqueness lies in its combination of both amino and nitrile functionalities, allowing it to participate in a wide range of

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

57.032697108 g/mol

Monoisotopic Mass

57.032697108 g/mol

Heavy Atom Count

4

Dates

Modify: 2024-08-10

Explore Compound Types